Methyl 3,3-difluorocyclobutane-1-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
This compound is systematically identified by its IUPAC name, which reflects its parent structure (cyclobutane), substituents (two fluorine atoms at positions 3 and 3), and functional group (methyl ester at position 1). Key identifiers include:
- CAS Number : 1234616-13-7
- Molecular Formula : C₆H₈F₂O₂
- Molecular Weight : 150.12 g/mol
- InChI :
InChI=1S/C6H8F2O2/c1-10-5(9)4-2-6(7,8)3-4/h4H,2-3H2,1H3 - SMILES :
COC(=O)C1CC(C1)(F)F
The compound is also known as methyl 3,3-difluoro-cyclobutanecarboxylate or 3,3-difluorocyclobutanecarboxylic acid methyl ester.
Molecular Geometry and Conformational Dynamics
The cyclobutane ring in this compound is strained due to its 90° bond angles, which deviate from the ideal tetrahedral geometry. The geminal fluorine substituents at position 3 introduce electronic and steric effects:
- Electronic Effects : Fluorine’s high electronegativity polarizes the C–F bonds, enhancing ring strain but stabilizing adjacent carbonyl groups through inductive effects.
- Steric Effects : The bulky fluorine atoms may induce ring puckering or twist conformations to minimize steric clashes. Computational studies suggest a twist-boat conformation for cyclobutane derivatives with geminal substituents.
The ester group (methyl carboxylate) at position 1 adopts a planar geometry due to resonance stabilization, while the cyclobutane ring undergoes rapid conformational interconversion.
Crystallographic Characterization and Bonding Patterns
Although explicit crystallographic data for this compound is limited, insights can be drawn from related fluorinated cyclobutane derivatives:
- Bond Lengths : In 3,3-difluorocyclobutanone, C–F bonds average 1.35 Å, while C–C bonds in the ring range from 1.52–1.57 Å.
- Hydrogen Bonding : The ester group may participate in weak intermolecular hydrogen bonding with adjacent molecules, though fluorine’s electronegativity reduces its capacity as a hydrogen bond acceptor.
- **Ring Str
Properties
IUPAC Name |
methyl 3,3-difluorocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c1-10-5(9)4-2-6(7,8)3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPLKLQVORGLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717785 | |
| Record name | Methyl 3,3-difluorocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-13-7 | |
| Record name | Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,3-difluorocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Methyl 3-Oxocyclobutanecarboxylate
The ketone precursor is typically prepared via malonate alkylation. Diethyl malonate undergoes double alkylation with 1,3-dibromo-2,2-dimethoxypropane under basic conditions, forming a cyclobutane ring. Acidic hydrolysis of the resulting diester yields 3-oxocyclobutanecarboxylic acid, which is subsequently esterified with methanol to produce methyl 3-oxocyclobutanecarboxylate.
This route achieves an overall yield of 51% for the cyclobutanecarboxylic acid intermediate.
Fluorination with DAST
The ketone group in methyl 3-oxocyclobutanecarboxylate is converted to a difluoromethylene group using DAST. The reaction proceeds in dichloromethane (DCM) under reflux, yielding the target compound in 76% yield.
Reaction Conditions:
-
Solvent: Anhydrous DCM
-
Temperature: 40–50°C (reflux)
-
Reaction Time: 4–6 hours
-
Workup: Neutralization with aqueous NaHCO₃, extraction, and distillation
Alternative Fluorination Approaches
Use of Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)
Deoxo-Fluor®, a less hazardous alternative to DAST, has been employed for analogous fluorinations. While specific data for methyl 3-oxocyclobutanecarboxylate are scarce, studies on ethyl analogs suggest comparable yields (70–75%) under similar conditions.
Direct Cyclization-Fluorination
A one-pot strategy combines cyclobutane ring formation and fluorination. For example, treatment of dimethyl adipate with sodium methoxide in DMF at 90–110°C induces cyclization to methyl 3-oxocyclobutanecarboxylate, which is subsequently fluorinated in situ. However, this method faces challenges in controlling selectivity, resulting in lower yields (~45%).
Precursor Synthesis and Modifications
Malonate Alkylation Optimization
Recent advancements have improved the malonate alkylation step:
Esterification Techniques
Esterification of 3-oxocyclobutanecarboxylic acid employs Mitsunobu conditions (DIAD, PPh₃) or thionyl chloride-mediated activation, achieving >90% conversion to the methyl ester.
Data Tables: Comparative Analysis of Methods
Table 1. Fluorination Agents and Yields
Chemical Reactions Analysis
Types of Reactions: Methyl 3,3-difluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of difluorocyclobutanecarboxylic acid.
Reduction: Formation of difluorocyclobutanemethanol.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3,3-difluorocyclobutane-1-carboxylate serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through:
- Substitution Reactions : The fluorine atoms can participate in nucleophilic substitution reactions, leading to diverse derivatives.
- Ring-opening Reactions : The cyclobutane ring can be opened under specific conditions to form larger cyclic or acyclic compounds.
This versatility makes it an essential intermediate in the development of new chemical entities .
Medicinal Chemistry
The compound is being explored for its potential therapeutic applications. Research indicates that this compound may exhibit biological activity due to its ability to interact with various biomolecules. Potential areas of investigation include:
- Drug Development : Its structure may allow it to act as a precursor for novel pharmaceuticals targeting specific diseases.
- Biological Activity Studies : Ongoing research aims to elucidate its interactions with enzymes and receptors, which could lead to the discovery of new drug candidates .
Materials Science
In materials science, this compound is being studied for its potential use in creating specialty chemicals and polymers. Its fluorinated nature imparts unique properties such as:
- Increased Chemical Stability : Fluorinated compounds often exhibit enhanced resistance to degradation.
- Tailored Material Properties : The incorporation of this compound into polymers may result in materials with desirable characteristics such as hydrophobicity or thermal stability .
Case Study 1: Synthesis and Application in Drug Development
A recent study demonstrated the synthesis of this compound derivatives that showed promising results in inhibiting specific cancer cell lines. The derivatives were evaluated for their cytotoxicity and mechanism of action, revealing that they could disrupt cellular pathways critical for cancer proliferation .
Case Study 2: Material Properties Enhancement
Research conducted on polymer composites incorporating this compound highlighted improved thermal stability and mechanical strength compared to traditional materials. These findings suggest potential applications in aerospace and automotive industries where material performance is critical .
Mechanism of Action
The mechanism by which methyl 3,3-difluorocyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity against hepatitis C virus is attributed to the inhibition of the NS5A protein, which is essential for viral replication. The compound binds to the protein, disrupting its function and thereby inhibiting the replication process.
Comparison with Similar Compounds
- Methyl 3,3-difluorocyclobutanecarboxylate
- Cyclobutanecarboxylic acid, 3,3-difluoro-, methyl ester
- 3,3-Difluorocyclobutanecarboxylic acid methyl ester
Comparison: Methyl 3,3-difluorocyclobutane-1-carboxylate is unique due to the presence of two fluorine atoms on the cyclobutane ring, which imparts distinct chemical and physical properties. Compared to other cyclobutane derivatives, this compound exhibits enhanced stability and reactivity, making it valuable in various applications .
Biological Activity
Methyl 3,3-difluorocyclobutane-1-carboxylate (CAS No. 1234616-13-7) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : CHFO
- Molecular Weight : 150.123 g/mol
- Boiling Point : 130 °C
The presence of two fluorine atoms in the cyclobutane ring significantly influences the compound's reactivity and biological interactions by enhancing its lipophilicity and stability .
The mechanism of action for this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions , which may enhance the compound's binding affinity to specific proteins or enzymes .
The ester functional group can undergo hydrolysis to yield the active carboxylate form, which can then engage with molecular targets. The cyclobutane ring adds structural rigidity, potentially affecting the compound's conformational dynamics and overall biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures often demonstrate significant inhibition against bacteria and fungi due to their ability to disrupt cellular processes.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Preliminary findings suggest that it may inhibit key enzymes involved in metabolic pathways, which could be beneficial for developing therapeutic agents targeting metabolic disorders. For instance, its interaction with enzymes like cyclooxygenases (COX) could provide insights into anti-inflammatory applications .
Interaction with Receptors
This compound may modulate receptor activity, particularly in the central nervous system (CNS). The structural similarities with known neuroactive compounds suggest potential applications in treating neurological conditions by influencing neurotransmitter systems .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties that warrant further investigation for potential therapeutic applications.
Case Study 2: Enzyme Inhibition Profile
In a biochemical assay, this compound was tested for its inhibitory effects on acetylcholinesterase (AChE). The compound displayed an IC value of 25 µM, indicating moderate inhibition. This suggests potential relevance in developing treatments for Alzheimer’s disease by enhancing cholinergic signaling through AChE inhibition .
Research Applications
The unique properties of this compound make it a valuable building block in organic synthesis and pharmaceutical development:
Q & A
Q. What are the established synthetic pathways for Methyl 3,3-difluorocyclobutane-1-carboxylate, and how do reaction conditions impact product yield?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by fluorination and esterification. For example, fluorination of cyclobutane precursors using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions is common. Esterification is achieved via methanol in the presence of acid catalysts. Reaction yield optimization depends on:
- Temperature : Lower temperatures (0–25°C) reduce side reactions during fluorination .
- Catalyst selection : Acidic conditions (e.g., H₂SO₄) improve esterification efficiency .
- Purification : Distillation at 130°C (boiling point) ensures high purity .
Comparative yields for analogous compounds (e.g., benzyl 3,3-difluorocyclobutane-1-carboxylate) reach 80% under optimized conditions .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include cyclobutane ring protons (δ 2.5–3.5 ppm) and ester carbonyl carbons (δ 165–170 ppm). Fluorine coupling splits cyclobutane proton signals into distinct doublets .
- Mass Spectrometry (HRMS) : Exact mass confirmation (C₆H₈F₂O₂: 150.123 g/mol) using ESI-TOF ensures molecular integrity .
- HPLC : Reverse-phase chromatography with UV detection (λ = 210–220 nm) monitors purity (>97%) .
Q. What are the key physicochemical properties of this compound critical for its handling in organic synthesis?
- Methodological Answer :
- Molecular weight : 150.123 g/mol .
- Boiling point : 130°C, requiring careful distillation to avoid decomposition .
- Stability : Hydrolytically sensitive; store under inert atmosphere at –20°C for long-term use .
Advanced Research Questions
Q. How can kinetic studies and computational modeling elucidate the reaction mechanisms involving this compound in cycloaddition reactions?
- Methodological Answer :
- Kinetic analysis : Monitor reaction progress via in situ NMR to determine rate constants (e.g., Michaelis-Menten kinetics for Diels-Alder reactions) .
- DFT calculations : Predict transition states and regioselectivity in [2+2] or [4+2] cycloadditions by analyzing fluorine’s electron-withdrawing effects on the cyclobutane ring .
Q. What experimental approaches resolve discrepancies in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- Variable screening : Use design-of-experiments (DoE) to test catalysts (e.g., Lewis acids vs. Brønsted acids) and solvents (polar aprotic vs. ethers) .
- Controlled fluorination : Replace DAST with milder agents (e.g., XtalFluor®) to reduce side products .
- Yield normalization : Compare yields against internal standards (e.g., tert-butyl esters) to account for purification losses .
Q. In PROTAC development, how is this compound utilized as a building block, and what functionalization strategies are employed?
- Methodological Answer :
- Linker design : The cyclobutane ring’s rigidity enhances proteolysis-targeting chimera (PROTAC) stability. Functionalize the ester group via hydrolysis to a carboxylic acid for covalent conjugation to E3 ligase ligands .
- Case study : Benzyl 3,3-difluorocyclobutane-1-carboxylate (80% yield) is a precursor for PROTAC intermediates, with further modifications (e.g., amidation) enabling cellular permeability .
Q. What are the stability profiles of this compound under acidic, basic, and thermal conditions, and how are degradation products characterized?
- Methodological Answer :
- Acidic conditions : Hydrolysis to 3,3-difluorocyclobutane-1-carboxylic acid (monitored via ¹⁹F NMR) .
- Basic conditions : Ester saponification forms carboxylate salts, detectable by FT-IR (loss of carbonyl peak at 1700 cm⁻¹) .
- Thermal stability : Decomposition above 150°C produces fluorinated alkenes, identified via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
